molecular formula C10H8O3S B1672829 Jedi2 CAS No. 651005-90-2

Jedi2

Cat. No.: B1672829
CAS No.: 651005-90-2
M. Wt: 208.24 g/mol
InChI Key: YXDCRSXNEOKXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jedi2, also known by its IUPAC name 2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid, is a chemical compound that acts as an agonist for the mechanosensitive ion channel PIEZO1. This compound is used in research to understand the function of touch perception and mechanotransduction .

Mechanism of Action

Target of Action

The primary targets of Jedi2 are currently under investigation. As a thiophene-based analog, it is part of a class of compounds that have been the focus of many scientists due to their potential biological activity .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of pathways due to their diverse pharmacological properties . The downstream effects of these pathway alterations are currently under study.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given the diverse pharmacological properties of thiophene derivatives, it is expected that this compound may have a broad range of effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jedi2 involves the formation of a furan ring substituted with a thiophene group and a carboxylic acid group. The specific synthetic route and reaction conditions for this compound are not widely detailed in public literature. general methods for synthesizing such compounds typically involve:

Industrial Production Methods

Industrial production methods for this compound are not explicitly documented. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Jedi2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Jedi2 is primarily used in scientific research to study the mechanosensitive ion channel PIEZO1. This channel plays a crucial role in various physiological processes, including touch perception, vascular development, and blood pressure regulation. This compound’s ability to activate PIEZO1 makes it a valuable tool in:

    Chemistry: Understanding the chemical properties and reactivity of mechanosensitive ion channels.

    Biology: Investigating the role of PIEZO1 in cellular processes and mechanotransduction.

    Medicine: Exploring potential therapeutic applications for conditions related to PIEZO1 dysfunction, such as hereditary xerocytosis and lymphatic dysplasia.

    Industry: Developing new materials and technologies that leverage mechanosensitive ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific binding site and mechanism of action on PIEZO1. Unlike Yoda1, which binds to the C-terminal extracellular domain, this compound binds to the peripheral blade-like structure of PIEZO1. This distinct binding site allows this compound to activate PIEZO1 through a different allosteric pathway, making it a valuable tool for studying the diverse mechanisms of mechanosensitive ion channel activation .

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDCRSXNEOKXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383819
Record name 2-Methyl-5-(thien-2-yl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651005-90-2
Record name 2-Methyl-5-(thien-2-yl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jedi2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Jedi2
Reactant of Route 2
Jedi2
Reactant of Route 3
Jedi2
Reactant of Route 4
Jedi2
Reactant of Route 5
Reactant of Route 5
Jedi2
Reactant of Route 6
Reactant of Route 6
Jedi2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.